molecular formula C10H12N2O B3362801 4-Propoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-58-2

4-Propoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3362801
CAS No.: 1011711-58-2
M. Wt: 176.21 g/mol
InChI Key: HSKZWIBUTZHXOR-UHFFFAOYSA-N
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Description

4-Propoxy-1H-pyrrolo[2,3-b]pyridine is a high-purity organic compound that serves as a versatile and critical chemical scaffold in medicinal chemistry and drug discovery research. This pyrrolopyridine derivative is classified as a small molecule and is structurally characterized by a fused bicyclic system containing a pyrrole ring fused to a pyridine ring, with a propoxy substituent at the 4-position . Researchers value this compound as a privileged building block for the synthesis of more complex molecules targeting a range of biological pathways. Its core structure is a common pharmacophore found in compounds designed to inhibit various kinases, which are key targets in oncology and other disease areas . For instance, closely related analogs have been developed and evaluated as potent inhibitors of kinases such as c-Met and ALK, demonstrating significant anti-proliferative activity in cell-based assays . Furthermore, the pyrrolo[2,3-b]pyridine core is featured in patented compounds investigated for the treatment of proliferative diseases, neurological disorders such as Alzheimer's disease, and kidney diseases . The specific substitution pattern on this scaffold, including the propoxy group, allows for fine-tuning of the compound's physicochemical properties and interaction with biological targets, making it an indispensable tool for researchers designing and optimizing novel therapeutic agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-13-9-4-6-12-10-8(9)3-5-11-10/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKZWIBUTZHXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C=CNC2=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647350
Record name 4-Propoxy-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011711-58-2
Record name 4-Propoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011711-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Propoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for 4 Propoxy 1h Pyrrolo 2,3 B Pyridine and Its Analogs

Classical Approaches for Pyrrolo[2,3-b]pyridine Ring System Construction

The foundational methods for constructing the pyrrolo[2,3-b]pyridine core often draw from established indole (B1671886) syntheses, adapting them to the nitrogen-containing pyridine (B92270) ring.

Modifications of Madelung and Fischer Indole Syntheses

The Madelung and Fischer indole syntheses are cornerstone reactions in heterocyclic chemistry that have been adapted for the preparation of azaindoles. Five distinct routes for synthesizing 1H-pyrrolo[2,3-b]pyridines have been explored, with two of these methods being modifications of the Madelung and Fischer syntheses. rsc.orgrsc.org These adaptations have been successfully used to produce a variety of 2-, 3-, and 4-alkyl and -aryl substituted 1H-pyrrolo[2,3-b]pyridines. rsc.orgrsc.org

The Fischer indole synthesis, when applied to the synthesis of 2,3-disubstituted 5-iodo-1H-pyrrolo[2,3-b]pyridines, utilizes a cyclization reaction in polyphosphoric acid, offering an alternative route to the 5-iodo-7-azaindole scaffold. researchgate.net Modern iterations of these classical syntheses continue to be developed, including new approaches that involve transformations of other heterocyclic systems and reductive cyclization of nitrobenzene (B124822) derivatives. acs.org

Cyclization Reactions for Pyrrolopyridine Core Formation

A variety of cyclization reactions are employed to construct the pyrrolopyridine core. One effective method involves a two-step process starting with a multicomponent reaction to form 1,5-diketones, which then react with ammonium (B1175870) acetate (B1210297) to yield polycyclic pyrrolopyridine derivatives. researchgate.net Another approach utilizes the reaction of pyridinium (B92312) 1,4-zwitterions in formal [3+3] or [5+1] cyclization reactions to create six-membered heterocyclic rings. mdpi.com The Paal-Knorr pyrrole (B145914) synthesis, a classic method, can be adapted for pyrrolopyridine synthesis by condensing 2,5-dimethoxytetrahydrofuran (B146720) with appropriate aminopyridines. organic-chemistry.org Additionally, intramolecular cyclization of N-propargylamines mediated by a base provides a route to diverse pyrrole structures, a strategy that can be extended to pyrrolopyridine synthesis. organic-chemistry.org

Advanced Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering mild and efficient ways to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods are particularly valuable for functionalizing the pyrrolo[2,3-b]pyridine scaffold.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst. nih.gov This reaction has been extensively used in the synthesis of pyrrolo[2,3-b]pyridine derivatives. mdpi.comnih.govmdpi.com

A key strategy involves the chemoselective Suzuki-Miyaura cross-coupling on a di-halogenated pyrrolopyridine intermediate. For instance, a 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine intermediate can undergo selective arylation at the C-2 position. nih.gov The choice of palladium catalyst and reaction conditions is crucial for achieving high selectivity. For example, Pd2(dba)3 has shown excellent selectivity for C-2 arylation, while other catalysts like Pd(PPh3)4 can also be effective, sometimes with the formation of minor side products. nih.gov

The Suzuki-Miyaura reaction is tolerant of various functional groups, making it suitable for the synthesis of complex molecules. nih.gov It has been successfully applied to couple a range of aryl and heteroaryl boronic acids with bromoindazoles and chloropyridines, demonstrating its broad applicability. mdpi.comorganic-chemistry.org

Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling in Pyrrolo[2,3-b]pyridine Synthesis

Starting MaterialBoronic Acid/EsterCatalystProductYieldReference
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine4-methoxyphenyl boronic acidPd2(dba)34-chloro-2-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine68-71% nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridinephenylboronic acidPd2(dba)34-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine75% nih.gov
4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine(4-(hydroxymethyl)phenyl)boronic acidPd(PPh3)4(4-(4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol83% nih.gov
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl21-ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazoleHigh mdpi.com
3-amino-2-chloropyridine2-methoxyphenylboronic acidPd-dialkylbiphenylphosphino complex3-amino-2-(2-methoxyphenyl)pyridine99% organic-chemistry.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern medicinal chemistry for the synthesis of aryl amines. youtube.com The development of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group, has been critical to the reaction's success and broad applicability. youtube.com

In the context of pyrrolo[2,3-b]pyridine synthesis, the Buchwald-Hartwig amination is often employed in the final steps to introduce an amine substituent. nih.gov For example, after a Suzuki-Miyaura cross-coupling to install an aryl group at the C-2 position, a subsequent Buchwald-Hartwig amination can be used to introduce an amine at the C-4 position of the pyrrolopyridine core. nih.gov The choice of catalyst, ligand, and base is crucial for the success of this transformation, with catalyst systems like RuPhos Pd G2 showing efficacy. nih.gov

The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com

Sonogashira Coupling and Other C-C Cross-Coupling Reactions

The Sonogashira coupling is another important palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, which typically uses a copper(I) co-catalyst, is highly valuable for synthesizing alkynyl-substituted aromatic and heterocyclic compounds under mild conditions. wikipedia.orglibretexts.org The Sonogashira reaction has been used to prepare alkynylpyridines from di- and tetra-halogenated pyridines. rsc.org

The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of homocoupling byproducts. wikipedia.org

Regioselective Functionalization Techniques at the 4-Position

Achieving regioselectivity at the 4-position of the pyrrolo[2,3-b]pyridine (7-azaindole) core is a critical aspect of synthesizing analogs of 4-propoxy-1H-pyrrolo[2,3-b]pyridine. The electronic properties of the bicyclic system, with the pyridine ring being electron-deficient and the pyrrole ring electron-rich, dictate the reactivity and the approaches required for selective functionalization.

The direct introduction of a propoxy group at the 4-position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a challenging endeavor due to the inherent reactivity of the pyrrole ring towards electrophiles. rsc.org However, one common and effective method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, typically a 4-halo-1H-pyrrolo[2,3-b]pyridine, with sodium propoxide. This reaction is generally carried out in a suitable solvent, such as propanol (B110389) or a polar aprotic solvent like DMF or DMSO, often with heating to facilitate the displacement of the halide.

A key starting material for this approach is 4-chloro-1H-pyrrolo[2,3-b]pyridine. fishersci.com The synthesis of this intermediate often begins with the nitration of 2-picoline-N-oxide, followed by a series of transformations including chlorination and cyclization to form the pyrrolo[2,3-b]pyridine ring system. Once the 4-chloro derivative is obtained, the alkoxylation can proceed.

Starting Material Reagent Conditions Product Reference
4-Chloro-1H-pyrrolo[2,3-b]pyridineSodium propoxide in propanolRefluxThis compound evitachem.com

This method's success hinges on the availability of the 4-halo-7-azaindole precursor and the ability to control side reactions, such as N-alkylation of the pyrrole nitrogen.

Given the challenge of direct C-H functionalization at the 4-position, a more common and versatile strategy involves initial halogenation of the 1H-pyrrolo[2,3-b]pyridine core, followed by a substitution reaction to introduce the propoxy group. evitachem.com

Halogenation of the pyrrolo[2,3-b]pyridine ring system is highly regioselective. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will preferentially substitute at the electron-rich 3-position of the pyrrole ring. rsc.org Therefore, to achieve 4-halogenation, it is often necessary to start with a precursor that already contains a directing group or to employ a different synthetic strategy altogether.

One effective approach is to start from a substituted pyridine and construct the pyrrole ring. For instance, the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine can be accomplished through multi-step sequences. nih.gov Once the 4-halo-pyrrolo[2,3-b]pyridine is synthesized, it can undergo nucleophilic aromatic substitution with propoxide, as described in the previous section.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce nitrogen-based functionalities at the 4-position after halogenation. nih.gov While not directly leading to propoxylation, this highlights the utility of the 4-halo intermediate in generating a diverse range of analogs.

Reaction Type Starting Material Reagents Key Intermediate Reference
Halogenation1H-Pyrrolo[2,3-b]pyridineVarious (multi-step)4-Chloro-1H-pyrrolo[2,3-b]pyridine nih.gov
Substitution4-Chloro-1H-pyrrolo[2,3-b]pyridineSodium PropoxideThis compound evitachem.com

Challenges and Innovations in Protecting Group Chemistry for Pyrrolo[2,3-b]pyridines

The pyrrole nitrogen of the 1H-pyrrolo[2,3-b]pyridine system is nucleophilic and can interfere with many synthetic transformations. Therefore, the use of protecting groups is often essential for achieving the desired regioselectivity and preventing unwanted side reactions. juniperpublishers.com

A common challenge is the selection of a suitable protecting group that is stable under the reaction conditions required for functionalization at other positions and can be removed without affecting the rest of the molecule. Commonly used protecting groups for the pyrrole nitrogen include sulfonyl derivatives (e.g., tosyl), carbamates (e.g., Boc), and silyl (B83357) ethers (e.g., SEM).

The trimethylsilylethoxymethyl (SEM) group has been utilized in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov However, the deprotection of the SEM group can be challenging and may lead to the formation of side products. nih.gov For example, the release of formaldehyde (B43269) during deprotection can lead to the formation of dimeric structures. nih.gov

Innovations in this area focus on the development of protecting groups that are more easily introduced and removed under mild conditions, or on developing "protecting-group-free" synthetic strategies. The choice of protecting group must be carefully considered based on the planned synthetic route and the reactivity of the other functional groups present in the molecule.

Protecting Group Advantages Challenges Reference
Tosyl (Ts)Stable to many reaction conditionsHarsh removal conditions (strong base) juniperpublishers.com
Trimethylsilylethoxymethyl (SEM)Can be removed under specific conditionsDeprotection can lead to side products nih.gov

Green Chemistry Principles in Pyrrolo[2,3-b]pyridine Synthesis

The application of green chemistry principles to the synthesis of pyrrolo[2,3-b]pyridines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. mdpi.com This involves the use of less hazardous reagents, renewable solvents, and more energy-efficient reaction conditions.

One approach is the use of multicomponent reactions (MCRs), which can assemble complex molecules like pyrrolo[2,3-b]pyridines in a single step from multiple starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. mdpi.com For instance, the Ugi-Zhu three-component reaction has been employed in the synthesis of related pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

The use of water as a solvent and biodegradable catalysts, such as β-cyclodextrin, has been reported for the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. rsc.org These methods offer advantages such as high atom economy, mild reaction conditions, and the potential for catalyst recycling. rsc.org While not directly applied to this compound in the reviewed literature, these green approaches represent a promising direction for future synthetic efforts.

Adopting these principles can lead to more sustainable and cost-effective methods for the production of this important class of heterocyclic compounds.

Structural Modifications and Derivative Synthesis of 4 Propoxy 1h Pyrrolo 2,3 B Pyridine

Modifications at the Pyrrole (B145914) Nitrogen (N-1) Position

The pyrrole nitrogen (N-1) of the 4-Propoxy-1H-pyrrolo[2,3-b]pyridine scaffold is a common site for substitution to explore the structure-activity relationships (SAR) of the resulting derivatives. nih.gov Protection of this nitrogen is often a crucial step in multi-step synthetic sequences to prevent unwanted side reactions. nih.govnih.gov

One of the most frequently employed protecting groups is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group. nih.gov The introduction of the SEM group is typically achieved by treating the N-H-containing azaindole with SEM-Cl in the presence of a suitable base. This protection strategy has been instrumental in the synthesis of various substituted 7-azaindoles. nih.gov

Beyond protection, the N-1 position can be functionalized with various substituents to modulate the biological activity of the parent compound. For instance, N-alkylation can be performed to introduce small alkyl or more complex cyclic moieties. nih.gov N-arylation, often achieved through copper-catalyzed cross-coupling reactions, allows for the introduction of diverse (hetero)aryl groups. nih.gov These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Substitution Patterns and Diversification at the Pyridine (B92270) Ring

The pyridine ring of this compound offers multiple positions for substitution, allowing for extensive diversification and the fine-tuning of biological activity. rsc.orgnih.gov

Functionalization at the 2-Position

The 2-position of the 7-azaindole (B17877) core is a key site for introducing aryl and heteroaryl substituents, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.gov A common synthetic strategy involves the initial iodination of the 2-position of a protected 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. nih.gov This 2-iodo derivative then serves as a versatile precursor for the introduction of various boronic acids. nih.gov

For example, the synthesis of 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridines has been successfully achieved by reacting 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine with different phenylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. nih.gov This approach allows for the introduction of a range of substituted phenyl groups at the 2-position. nih.gov

Derivatization at the 3-Position

The 3-position of the 1H-pyrrolo[2,3-b]pyridine ring is susceptible to electrophilic substitution reactions. rsc.org Nitration, bromination, and iodination have been shown to occur predominantly at this position. rsc.org The 3-position can also be functionalized through Mannich reactions. rsc.org Furthermore, the introduction of an oxoacetyl moiety at the 3-position of 4-alkoxy-7-azaindoles has been a key step in the synthesis of potent antiviral agents. google.com

Substitutions at the 5- and 6-Positions

Functionalization at the 5- and 6-positions of the 7-azaindole nucleus has also been explored to expand the chemical space of these derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, have been employed to introduce substituents at these positions. organic-chemistry.org For instance, site-selective Sonogashira reactions of 3,4-dibromopyridine (B81906) followed by cyclization can yield 6-azaindoles. organic-chemistry.org Similarly, a different sequence involving a site-selective C-N coupling can lead to 5-azaindoles. organic-chemistry.org The regioselective functionalization of the 7-azaindole scaffold can also be achieved through directed metalation strategies, allowing for the introduction of substituents at the C6 position. nih.gov

Synthesis of Fused Heterocyclic Derivatives Incorporating the Pyrrolo[2,3-b]pyridine Motif

The versatile 1H-pyrrolo[2,3-b]pyridine core can be further elaborated to construct more complex fused heterocyclic systems. nih.govmdpi.com These efforts aim to explore novel chemical space and generate compounds with unique pharmacological profiles.

One common strategy involves the annulation of a third heterocyclic ring onto the pyrrolo[2,3-b]pyridine framework. For example, pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized from furo[2,3-b]pyridine (B1315467) precursors. nih.gov Another approach involves the synthesis of pyrrolo[2,3-d]pyrimidine derivatives through multicomponent reactions. scielo.org.mx The construction of these fused systems often involves cyclization reactions of appropriately functionalized pyrrolo[2,3-b]pyridine intermediates. researchgate.net

Generation of Libraries for Structure-Activity Relationship (SAR) Studies

The systematic exploration of the chemical space around the this compound scaffold is crucial for understanding its structure-activity relationships (SAR) and for the rational design of more potent and selective compounds. nih.govnih.gov The generation of compound libraries with diverse substitution patterns is a key strategy in this endeavor. nih.gov

Scaffold hopping experiments have identified the 1H-pyrrolo[2,3-b]pyridine ring system as a promising core for developing inhibitors of various biological targets. nih.gov By systematically varying the substituents at different positions of the scaffold, researchers can probe the specific interactions between the compounds and their target proteins. nih.govnih.gov This approach has been successfully applied in the development of kinase inhibitors, where the nature and position of substituents on the azaindole ring have been shown to significantly influence inhibitory activity and selectivity. nih.govrsc.org

Interactive Table of Synthesized Derivatives and their Biological Targets:

Compound SeriesTargetKey Synthetic Strategy
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesPDE4BScaffold-hopping, amide coupling
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesCSF1RSuzuki-Miyaura and Buchwald-Hartwig couplings
1H-pyrrolo[2,3-b]pyridine derivativesFGFRVaried substitutions at different positions
Pyrrolo[2,3-b]pyridine derivativesc-MetIntroduction of different linkers

Mechanistic Investigations of 4 Propoxy 1h Pyrrolo 2,3 B Pyridine S Biological Interactions

Molecular Targets and Binding Profiles

The 1H-pyrrolo[2,3-b]pyridine core is a key component in a multitude of inhibitors targeting various protein kinases. evitachem.com By binding to the ATP-binding site of these enzymes, these compounds can inhibit the phosphorylation of substrate proteins, thereby disrupting signaling pathways crucial for cell proliferation and survival. evitachem.com

Kinase Inhibition Mechanisms (e.g., FGFR, c-Met, ALK, CSF1R, EGFR)

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against a range of tyrosine kinases implicated in cancer progression. The core scaffold typically acts as a "hinge binder," forming critical hydrogen bonds with the kinase's hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. nih.govnih.gov

Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine scaffold is a potent inhibitor of FGFRs. nih.govrsc.org Docking studies reveal that the bicyclic ring system forms two hydrogen bonds with the backbone carbonyl of glutamate (E562) and the NH group of alanine (A564) in the hinge region of FGFR1. nih.gov Modifications on this scaffold have led to compounds with pan-FGFR inhibitory activity. For instance, compound 4h , a derivative, showed significant potency against FGFR1, FGFR2, and FGFR3. nih.govrsc.org

c-Met: The 1H-pyrrolo[2,3-b]pyridine nucleus has been utilized to design inhibitors of the c-Met receptor tyrosine kinase. researchgate.net One study described a derivative, compound 9 , which displayed strong c-Met kinase inhibition with an IC50 of 22.8 nM. researchgate.net

Anaplastic Lymphoma Kinase (ALK): The same study that investigated c-Met inhibition also evaluated compounds for ALK kinase inhibition. Compound 9 showed moderate inhibitory activity against ALK. researchgate.net

Colony-Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole (B17877) scaffold is central to the development of CSF1R inhibitors. nih.govntnu.no Pexidartinib, an FDA-approved CSF1R inhibitor, features this core structure. ntnu.no Structure-activity relationship (SAR) studies on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives have been conducted to explore and optimize CSF1R inhibition. nih.govntnu.no

Epidermal Growth Factor Receptor (EGFR): While the pyrrolo[2,3-d]pyrimidine scaffold is more commonly associated with fourth-generation EGFR inhibitors targeting resistance mutations, the related pyrrolopyridine core is also investigated for kinase inhibition. nih.govnih.gov The general mechanism involves competitive binding at the ATP pocket.

Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
CompoundTarget KinaseIC50 (nM)
Compound 4hFGFR17
Compound 4hFGFR29
Compound 4hFGFR325
Compound 4hFGFR4712
Compound 9c-Met22.8
Compound 9ALKModerate Inhibition
[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)Cdc77

Enzyme Interaction Dynamics

Beyond kinases, the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored as an inhibitor for other enzymes.

NADPH Oxidase 2 (NOX2): A derivative, GSK2795039, which is based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure, is a known NOX2 inhibitor. mdpi.com Molecular modeling suggests these inhibitors bind to the NOX2 active site where NADPH interacts, thus preventing the enzyme's complex formation and subsequent generation of reactive oxygen species. mdpi.com

B-Raf: 4-Aryl-1H-pyrrole[2,3-b]pyridine derivatives have been identified as starting points for developing new inhibitors of B-Raf, a serine/threonine-protein kinase. nih.gov

Human Neutrophil Elastase (HNE): The 1H-pyrrolo[2,3-b]pyridine scaffold has also been investigated in the context of HNE inhibition. nih.gov

Receptor Binding Affinity and Specificity

The binding affinity and specificity of 4-Propoxy-1H-pyrrolo[2,3-b]pyridine derivatives are largely determined by the substitution patterns on the core scaffold. The primary interaction is typically ATP-competitive binding to the kinase domain. evitachem.comnih.gov For example, in the context of Glycogen Synthase Kinase 3β (GSK-3β), a pyrrolo[2,3-b]pyridine-based inhibitor was shown to fit well into the ATP-binding pocket. nih.gov The pyrrolo[2,3-b]pyridine skeleton occupied the adenine pocket, forming crucial hydrogen bonds with key residues ASP-133 and VAL-135, which are essential for ligand recognition. nih.gov The selectivity of these compounds across the kinome is a critical aspect of their development, as off-target effects can lead to toxicity. nih.gov

Structure-Activity Relationship (SAR) Elucidation at a Molecular Level

SAR studies are crucial for optimizing the potency and selectivity of inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.govnih.gov

Influence of the Propoxy Group on Molecular Recognition

While specific data for a 4-propoxy substitution is not detailed in the provided search results, general principles of SAR for this scaffold can be applied. The 4-position of the 1H-pyrrolo[2,3-b]pyridine ring is a key site for modification to influence potency and selectivity. In many kinase inhibitors, this position is often substituted with an amino group that can be further functionalized. nih.govntnu.no

An alkoxy group, such as a propoxy group, at the C4-position would primarily interact with the hydrophobic regions of the ATP-binding pocket. The length and nature of the alkyl chain can be tuned to optimize van der Waals interactions with non-polar amino acid residues. For instance, in FGFR inhibitors, a methoxyphenyl motif was shown to occupy a hydrophobic pocket and form van der Waals interactions. nih.gov The propoxy group, being larger and more lipophilic than a methoxy group, would extend further into such a pocket, potentially increasing binding affinity if the pocket's size and shape are complementary. The oxygen atom of the propoxy group could also act as a hydrogen bond acceptor, depending on the specific topology of the target's active site.

Impact of Pyrrole (B145914) and Pyridine (B92270) Nitrogen Atoms on Binding

The nitrogen atoms within the 1H-pyrrolo[2,3-b]pyridine ring are fundamental to its function as a pharmacophore, particularly in kinase inhibition. nih.gov

Pyridine Nitrogen (N7): The lone pair of electrons on the pyridine nitrogen is located in an sp2 hybrid orbital in the plane of the ring and does not participate in the aromatic system. libretexts.org This nitrogen atom frequently acts as a hydrogen bond acceptor, forming a critical interaction with an amino acid residue in the hinge region of a kinase's ATP-binding site. This interaction mimics the N1 of the adenine base in ATP. Molecular docking studies of FGFR1 inhibitors show the 1H-pyrrolo[2,3-b]pyridine nucleus forming hydrogen bonds with the backbone NH of A564 in the hinge region. nih.gov

Pyrrole Nitrogen (N1-H): The nitrogen atom of the pyrrole ring is sp2 hybridized, and its lone pair of electrons is delocalized within the aromatic π-system. libretexts.org The hydrogen atom attached to this nitrogen (the N1-H group) acts as a crucial hydrogen bond donor. It typically forms a hydrogen bond with a backbone carbonyl group in the kinase hinge region, mimicking the N6-amino group of adenine. nih.gov For example, in FGFR1, this N-H group forms a hydrogen bond with the backbone carbonyl of E562. nih.gov The presence of this hydrogen bond donor is considered important for potent inhibitory activity. ntnu.no

Together, these two hydrogen bonds provided by the pyridine nitrogen and the pyrrole N-H group anchor the inhibitor in the ATP binding site, ensuring proper orientation for other parts of the molecule to make additional favorable interactions. nih.govnih.gov

Cellular Pathway Modulation Studies (in vitro, mechanistic focus)

Research into the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed their potential to modulate critical cellular signaling pathways, primarily through the inhibition of protein kinases. While specific in-vitro studies on this compound are not extensively detailed in publicly available literature, a patent has indicated that compounds with this scaffold are being investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) google.com.

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. The aberrant activity of CDKs is a hallmark of many cancers, making them an important target for therapeutic intervention. The inhibitory action of compounds like this compound on CDKs would directly impact these cellular pathways.

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) nih.govrsc.org. FGFRs are receptor tyrosine kinases that, upon activation by fibroblast growth factors, initiate a cascade of downstream signaling events. These pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, are vital for cell proliferation, differentiation, and survival. Inhibition of FGFR by 1H-pyrrolo[2,3-b]pyridine derivatives has been shown to suppress these signaling cascades, leading to reduced cancer cell proliferation and induction of apoptosis nih.gov.

The table below summarizes the potential cellular pathway modulation by this compound based on its structural class.

Potential Target Modulated Pathway Potential Downstream Effects
Cyclin-Dependent Kinases (CDKs)Cell Cycle RegulationCell cycle arrest, Inhibition of proliferation
Fibroblast Growth Factor Receptors (FGFRs)RAS-MEK-ERK, PI3K-AktReduced cell proliferation, Induction of apoptosis

Allosteric Modulation and Orthosteric Binding Site Analysis

The primary mechanism of action for many kinase inhibitors, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, involves direct competition with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase google.com. This type of interaction is known as orthosteric inhibition, as the inhibitor binds to the primary, or orthosteric, binding site of the enzyme.

In the case of CDK inhibition, this compound would likely function as an ATP-competitive inhibitor. The pyridine and pyrrole rings of the core structure can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for anchoring ATP-competitive inhibitors. The propoxy group at the 4-position would be expected to occupy a hydrophobic pocket within the ATP-binding site, contributing to the compound's affinity and selectivity for specific kinases.

While the concept of allosteric modulation, where a molecule binds to a site distinct from the active site to modulate the enzyme's activity, is a significant area of drug discovery, the available information for this compound points towards an orthosteric binding mode. Detailed structural biology studies, such as X-ray co-crystallography, would be required to definitively map the binding interactions and confirm the absence of allosteric effects.

The table below outlines the binding site analysis for this compound based on its presumed mechanism as a kinase inhibitor.

Interaction Type Binding Site Key Interactions
Orthosteric InhibitionATP-binding pocket of the kinaseHydrogen bonding with the hinge region, Hydrophobic interactions

Computational and Theoretical Studies of 4 Propoxy 1h Pyrrolo 2,3 B Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For compounds in the 1H-pyrrolo[2,3-b]pyridine series, DFT calculations are instrumental in understanding their stability and reactivity.

While specific DFT data for 4-Propoxy-1H-pyrrolo[2,3-b]pyridine is not published, studies on related structures like 4-chloro-1H-pyrrolo[2,3-b]pyridine provide insight into the methodology. For instance, DFT calculations at the BLYP level were used to determine the electronic structure of the 4-chloro analog. These calculations revealed a large HOMO–LUMO energy gap of 3.59 eV, which suggests high kinetic stability for the molecule. The analysis of bond critical points helped in characterizing the covalent nature of the bonds within the pyrrolopyridine skeleton and the nature of intermolecular interactions like hydrogen bonds.

DFT is also employed to calculate various chemical reactivity descriptors, which can be derived from the energies of the frontier molecular orbitals. These descriptors help in predicting how a molecule will interact with other species.

Table 1: Illustrative DFT-Derived Reactivity Descriptors (Note: This table is illustrative of the types of data generated from DFT calculations and is not specific to this compound)

Descriptor Symbol Typical Information Provided
Global Hardness η Measures resistance to change in electron distribution.
Electronegativity χ Describes the ability to attract electrons.
Electrophilicity Index ω Quantifies the electrophilic nature of a molecule.

These parameters are crucial for rationalizing the observed reactivity and for designing new molecules with desired electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding molecular design and prioritizing synthesis efforts.

For the 1H-pyrrolo[2,3-b]pyridine scaffold, QSAR studies are valuable for optimizing their therapeutic potential, for example, as kinase inhibitors. A typical QSAR study involves:

Data Set Preparation : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation : Various molecular descriptors (e.g., constitutional, topological, electronic, and quantum-chemical) are calculated for each compound.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

While a specific QSAR model for this compound is not available, studies on related heterocyclic compounds demonstrate the utility of this approach. For example, a QSAR study on pyrrolo[3,4-c]pyridine-4-carboxylate derivatives as anti-HIV agents successfully developed a predictive model using descriptors like minssO, PPSA-3, and RDF135v, achieving a high squared correlation coefficient (R²) of 0.9334. nih.gov Such models help researchers understand which structural features are critical for activity and to design more potent analogs.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a ligand, such as this compound, might bind to a biological target, typically a protein receptor.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This helps in understanding the binding mode and in estimating the binding affinity. For instance, in studies of 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, docking is used to visualize how the compounds fit into the ATP-binding pocket of the kinase. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, are identified, providing a rationale for the observed structure-activity relationships (SAR).

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the motion of atoms in the system, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. Studies on related pyrrolopyrimidine derivatives targeting enzymes like p21-activated kinase 4 (PAK4) have used MD simulations to investigate the stability of inhibitor binding and the detailed mechanism of inhibition.

Table 2: Typical Output from Molecular Docking and MD Simulations (Note: This table is for illustrative purposes.)

Analysis Type Key Information Obtained
Molecular Docking Binding pose (orientation), Binding energy score, Key interacting residues (e.g., hydrogen bonds, pi-stacking)

| MD Simulation | Stability of ligand-protein complex (RMSD), Flexibility of protein regions (RMSF), Time-evolution of intermolecular interactions |

These simulations are crucial for validating potential binding modes and for refining the design of new inhibitors with improved affinity and selectivity.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule. An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For a molecule like this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings as potential hydrogen bond acceptors, while the N-H proton would be an electron-poor region and a potential hydrogen bond donor. This information is vital for understanding and predicting non-covalent interactions that govern molecular recognition and binding to a biological target.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. In the context of 1H-pyrrolo[2,3-b]pyridine derivatives, FMO analysis helps to:

Identify the most reactive sites for electrophilic and nucleophilic attack.

Explain the outcomes of chemical reactions.

Understand charge-transfer interactions within the molecule and with its receptor.

For example, DFT studies on related heterocyclic systems use FMO analysis to correlate the electronic properties with observed biological activity, where the shapes and energies of these orbitals provide a basis for understanding molecular interactions.

In Silico Prediction of Interaction Mechanisms and Binding Affinities

In silico methods for predicting interaction mechanisms and binding affinities are central to modern drug discovery. These computational techniques allow for the rapid screening of virtual compound libraries and provide quantitative estimates of how strongly a potential drug will bind to its target.

The prediction of interaction mechanisms is primarily achieved through molecular docking and MD simulations, as detailed in section 5.3. These methods reveal the specific non-covalent interactions—such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For the 1H-pyrrolo[2,3-b]pyridine scaffold, these studies often highlight the crucial role of the pyrrole N-H group and the pyridine nitrogen in forming key hydrogen bonds within a kinase active site.

The prediction of binding affinities is more quantitative and can be approached using several methods:

Scoring Functions : Used in molecular docking, these are empirical or knowledge-based equations that provide a rapid estimate of binding affinity (e.g., in kcal/mol).

End-Point Free Energy Methods : Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are applied to snapshots from an MD simulation to provide a more accurate, albeit computationally intensive, estimation of the binding free energy.

Machine Learning-Based Scoring Functions : More advanced methods that use machine learning algorithms trained on large datasets of protein-ligand complexes to predict binding affinity with higher accuracy.

While specific binding affinity predictions for this compound are not published, studies on related kinase inhibitors frequently use these methods to rank and prioritize compounds for synthesis and biological testing.

Advanced Analytical Techniques for Characterization and Mechanistic Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in determining the chemical structure of 4-Propoxy-1H-pyrrolo[2,3-b]pyridine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom. mdpi.com

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals correspond to the electronic environment, neighboring protons, and the number of protons for each type of nucleus, respectively. The propoxy group protons would exhibit characteristic signals, including a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and another triplet for the methylene group attached to the oxygen atom. The aromatic protons on the pyrrolo[2,3-b]pyridine core would appear in the downfield region of the spectrum, with their specific shifts and coupling constants providing information about their relative positions on the bicyclic ring system.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. The carbons of the propoxy group would appear in the upfield region, while the sp²-hybridized carbons of the aromatic rings would be found further downfield. Combining ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete molecular structure. mdpi.comntnu.no

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR¹³C NMR
PositionPredicted Chemical Shift (ppm)MultiplicityPositionPredicted Chemical Shift (ppm)
-OCH₂CH₂CH₃~4.1-4.3t-OCH₂CH₂CH₃~70-72
-OCH₂CH₂CH₃~1.8-2.0sext-OCH₂CH₂CH₃~22-24
-OCH₂CH₂CH₃~1.0-1.2t-OCH₂CH₂CH₃~10-12
Pyrrole-H~6.5-7.5mPyrrole-C~100-130
Pyridine-H~7.0-8.5mPyridine-C~115-155
NH~11.0-12.0br s

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. berkeley.edu These methods are particularly useful for identifying the functional groups present in this compound. nih.govnih.gov

The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. frontiersin.org Key expected absorptions include:

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ from the pyrrole (B145914) nitrogen.

C-H stretches: Sharp peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons of the propoxy group and above 3000 cm⁻¹ for the sp² hybridized carbons of the aromatic rings.

C-O stretch: A strong absorption in the 1000-1300 cm⁻¹ region, characteristic of the ether linkage.

C=C and C=N stretches: Multiple bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic rings.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. berkeley.edu

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Pyrrole)Stretching3200-3500
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-2960
C=C, C=N (Aromatic)Stretching1400-1650
C-O (Ether)Stretching1000-1300

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, EIMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. nih.govnih.gov Techniques such as Electron Ionization Mass Spectrometry (EIMS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are commonly employed. phenomenex.com

In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ion peaks. The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds in a predictable manner.

LC-MS/MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. phenomenex.com This is particularly useful for analyzing complex mixtures and for mechanistic studies. The sample is first separated by LC, and then the eluting components are ionized (e.g., by electrospray ionization, ESI) and analyzed by the mass spectrometer. In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. beilstein-journals.org

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueExpected ObservationInformation Gained
EIMSMolecular ion (M⁺) peak and characteristic fragment ionsMolecular weight and structural fragments
LC-MS/MS (ESI)Protonated molecule [M+H]⁺Molecular weight confirmation
HRMSExact mass measurementElemental formula determination

X-ray Crystallography for Solid-State Structure Elucidation

For crystalline solids, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov If a suitable single crystal of this compound can be grown, this technique can determine bond lengths, bond angles, and intermolecular interactions with high precision. mdpi.com This information is invaluable for understanding the molecule's conformation and how it packs in the solid state, which can influence its physical properties.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. mdpi.comsigmaaldrich.com

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to qualitatively assess the purity of a sample and to follow the course of a reaction. ptfarm.plresearchgate.net A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The components of the mixture separate based on their polarity, and their positions are visualized, often under UV light. ptfarm.plresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity determination and analysis. nih.gov The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV detector, records the elution of each component, producing a chromatogram where the area of each peak is proportional to the concentration of that component. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for analyzing compounds like this compound. nih.gov

Table 4: Chromatographic Methods for Analysis of this compound

TechniqueTypical UseKey Parameters
TLCReaction monitoring, qualitative purity checkStationary phase (e.g., silica gel), mobile phase composition, Rf value
HPLCQuantitative purity analysis, separation of mixturesColumn (e.g., C18), mobile phase composition, flow rate, detection wavelength, retention time

Future Research Directions and Translational Potential

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The advancement of 4-Propoxy-1H-pyrrolo[2,3-b]pyridine and its derivatives is fundamentally linked to the methods of their creation. While existing synthetic routes, such as condensation reactions and palladium-catalyzed couplings, have proven effective, future research will prioritize the development of more efficient, cost-effective, and environmentally sustainable pathways. evitachem.com

Key areas of focus will include:

One-Pot Reactions: Inspired by methodologies developed for similar heterocyclic systems, designing one-pot, multi-component reactions could significantly streamline the synthesis process. scielo.org.mx This approach reduces the number of intermediate purification steps, saving time, resources, and minimizing chemical waste.

Green Chemistry Approaches: Future syntheses will increasingly incorporate principles of green chemistry. This includes the use of greener solvents (like ethanol (B145695) or water), catalysts that can be recycled, and processes that are more energy-efficient. scielo.org.mx

Flow Chemistry: The application of continuous flow chemistry could offer superior control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents. This technology is particularly advantageous for scaling up production for further pre-clinical and clinical studies.

Catalytic Innovation: Exploration of novel catalysts, including earth-abundant metals or even organocatalysts, could replace more expensive and toxic heavy metal catalysts like palladium, which are often used in cross-coupling reactions. evitachem.com

Exploration of New Structural Derivations for Enhanced Biological Specificity

The core 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile platform for structural modification. evitachem.comjuniperpublishers.com Future research will systematically explore new structural derivations of this compound to enhance its potency and, crucially, its specificity for biological targets.

Systematic modifications and the study of Structure-Activity Relationships (SAR) are fundamental to this process. scielo.org.mxpatsnap.com By making targeted changes to the molecule's structure—such as altering the propoxy group, or adding various substituents to the pyrrole (B145914) or pyridine (B92270) rings—researchers can fine-tune its biological activity. evitachem.com For instance, research on related 1H-pyrrolo[2,3-b]pyridine derivatives has shown that introducing specific groups can lead to potent inhibition of targets like Fibroblast Growth Factor Receptors (FGFRs). rsc.orgnih.gov

The goal is to create derivatives that bind with high affinity to the desired target while minimizing off-target effects, which is a key factor in reducing potential side effects. patsnap.com

Integration of Advanced Computational Methods in Lead Optimization

Modern drug discovery heavily relies on computational tools to accelerate the lead optimization process. patsnap.comucl.ac.uk For this compound, integrating these advanced methods will be critical for rational drug design.

Computational strategies that will be employed include:

Molecular Docking: This technique predicts how a molecule like this compound and its derivatives bind to the three-dimensional structure of a biological target, such as an enzyme's active site. patsnap.comucl.ac.uk This provides insights into the key interactions that drive biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.comnih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, guiding chemists to prioritize the most promising candidates.

Virtual Screening: Large virtual libraries of potential derivatives can be rapidly screened against a biological target using computational methods. patsnap.com This allows for the efficient identification of compounds with a high probability of being active, significantly reducing the time and cost associated with laboratory screening.

Pharmacokinetic Modeling: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. patsnap.com This helps in the early identification and modification of structures that are likely to have poor pharmacokinetic profiles.

The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for accelerating the development of optimized drug candidates. patsnap.com

Investigation of Emerging Mechanistic Interactions and Biological Targets

While the broader pyrrolo[2,3-b]pyridine class is known to interact with various targets, a key area of future research is to precisely identify and validate the biological targets of this compound and its most promising derivatives.

Initial research points to several potential target families:

Kinases: Many pyrrolo[2,3-b]pyridine derivatives have been identified as kinase inhibitors. google.com This class of enzymes plays a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. google.com Specific targets within this family, such as Fibroblast Growth Factor Receptors (FGFRs) and Fms-like tyrosine kinase 3 (FLT3), have already been identified for related compounds. rsc.orgnih.govnih.gov

Phosphodiesterases (PDEs): Derivatives of pyrrolo[2,3-b]pyridine have shown inhibitory effects on phosphodiesterase enzymes, particularly PDE4B, which is involved in inflammatory responses. evitachem.com Inhibition of PDE4B leads to an increase in cyclic AMP (cAMP) levels, which has anti-inflammatory effects. evitachem.com

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, GPCRs represent a potential area of investigation for this scaffold. ucl.ac.uk

Future studies will use techniques like chemical proteomics and thermal shift assays to identify the specific proteins that this compound binds to within the cell, thereby uncovering its mechanism of action and revealing new therapeutic opportunities.

Potential as Chemical Probes for Biological Systems

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical probes. These are specialized molecules used to study the function of biological systems.

By modifying the core structure with reporter tags, such as fluorescent dyes or biotin (B1667282), researchers can create tools to:

Visualize Biological Targets: A fluorescently-labeled version of the compound could allow scientists to visualize the location and dynamics of its target protein within living cells using advanced microscopy techniques. A patent for a related compound describes the use of a fluorescent ligand to measure kinase binding activity. google.com

Identify Binding Partners: A derivative with a reactive group or a biotin tag can be used in "pull-down" experiments to isolate its protein target from a complex cellular mixture, confirming its binding partners and potentially identifying new ones.

Map Signaling Pathways: By observing the downstream effects of a highly specific probe binding to its target, researchers can better understand the intricate signaling pathways that govern cellular processes in both healthy and diseased states. evitachem.com

The development of such probes would not only advance our understanding of the therapeutic potential of this compound but also provide powerful tools for the broader biomedical research community.

Q & A

Q. What are the standard synthetic routes for 4-Propoxy-1H-pyrrolo[2,3-b]pyridine, and what key intermediates are involved?

The synthesis typically begins with halogenation or functionalization of the pyrrolo[2,3-b]pyridine core. For example:

  • Nucleophilic substitution : Reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with propyl alcohol under basic conditions (e.g., NaH/THF) introduces the propoxy group. This method is efficient but may require optimization of reaction time and temperature to minimize byproducts .
  • Fluorination : Selectfluor® can be used for regioselective fluorination at the 3-position, as seen in analogous compounds, though competing side reactions (e.g., over-fluorination) must be monitored via LC-MS .
  • Protection/deprotection : Protecting the NH group with a methyl or benzyl moiety (e.g., using MeI/NaH) improves solubility during synthesis .

Key intermediates : 4-Chloro derivatives, fluorinated precursors (e.g., 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine), and protected intermediates (e.g., 1-methyl-1H-pyrrolo[2,3-b]pyridine) are critical .

Q. How is the structure of this compound confirmed experimentally?

A combination of spectroscopic and crystallographic methods is employed:

  • NMR : 1^1H and 19^{19}F-NMR identify substituent positions and hydrogen bonding. For example, NH protons in DMSO-d6 typically appear as broad singlets (~δ 11.8 ppm), while fluorinated analogs show distinct 19^{19}F shifts .
  • X-ray crystallography : Single-crystal analysis resolves regiochemistry and confirms bond angles/planarity of the fused ring system. For example, 4-chloro analogs exhibit a dihedral angle of 2.1° between the pyrrole and pyridine rings .
  • HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for pyrrolo[2,3-b]pyridine derivatives be resolved?

Contradictions often arise from differences in assay conditions or substituent electronic effects. Strategies include:

  • Systematic substitution : Compare analogs with electron-withdrawing (e.g., nitro, chloro) vs. electron-donating (e.g., methoxy, propoxy) groups. For instance, 4-propoxy derivatives may enhance solubility but reduce kinase binding affinity compared to chloro analogs .
  • Computational modeling : DFT calculations or molecular docking (e.g., using AutoDock Vina) can predict binding modes and explain outliers. For example, steric clashes caused by the propoxy group might reduce activity against certain targets .
  • Orthogonal assays : Validate activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include low yields during glycosylation and purification of azide intermediates. Solutions involve:

  • Vorbrüggen glycosylation : Use Pd(PPh3)₄/K₂CO₃ in dioxane/water (105°C) to improve regioselectivity, though crown ethers (e.g., 15-crown-5) may be required for azide substitutions .
  • Byproduct management : Silica gel chromatography with gradient elution (e.g., DCM/EA from 4:1 to 1:1) separates regioisomers .
  • Low-temperature steps : Fluorination at 0°C minimizes decomposition .

Q. How do solvent and catalyst choices impact the regioselectivity of pyrrolo[2,3-b]pyridine functionalization?

  • Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in SNAr reactions but may promote side reactions (e.g., ring-opening) at high temperatures .
  • Palladium catalysts : Pd(PPh3)₄ enables Suzuki-Miyaura coupling for aryl/heteroaryl introductions (e.g., 3,4-dimethoxyphenyl groups), while PdCl₂(dppf) improves yields in cross-couplings with electron-deficient boronic acids .
  • Base selection : K₂CO₃ in toluene/ethanol (90°C) optimizes Miyaura borylation for subsequent functionalization .

Q. What advanced spectroscopic techniques are critical for analyzing degradation products of this compound?

  • LC-HRMS/MS : Identifies hydrolytic or oxidative degradation pathways (e.g., propoxy group cleavage to form 4-hydroxy derivatives) .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in complex mixtures, such as regioisomeric byproducts from incomplete substitutions .
  • XPS : Detects surface oxidation states in solid-state formulations .

Methodological Guidelines

  • Synthetic protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., NaH-mediated alkylation) .
  • Data validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs) to confirm assignments .
  • Yield optimization : Screen crown ethers (e.g., 18-crown-6) to enhance reactivity in low-polarity solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Propoxy-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.